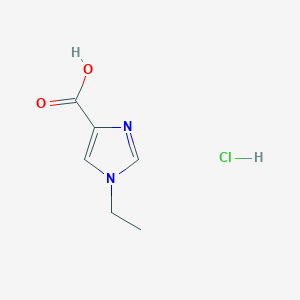

1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8N2O2.ClH . It has a molecular weight of 176.6 .

Molecular Structure Analysis

The InChI code for 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride is 1S/C6H8N2O2.ClH/c1-2-8-3-5 (6 (9)10)7-4-8;/h3-4H,2H2,1H3, (H,9,10);1H .Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a solid at room temperature .Aplicaciones Científicas De Investigación

Coordination Chemistry and Lanthanide Complexes

1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride serves as a ligand in coordination chemistry. Researchers have employed it to synthesize lanthanide sulfate–carboxylate complexes, such as [Ln(HIMC)(SO4)(H2O)] (where Ln = Dy and Eu, HIMC = 4-imidazolecarboxylic acid). These complexes exhibit interesting optical and magnetic properties, making them valuable for luminescent materials and sensors .

Antihypertensive Potential

In drug discovery, imidazole-containing compounds have drawn attention due to their diverse pharmacological activities. Although specific studies on 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride are limited, related imidazole derivatives have been evaluated for antihypertensive potential. Researchers synthesized compounds with imidazole moieties and assessed their effects in animal models. While further investigation is needed, this area holds promise for cardiovascular drug development .

Organic Synthesis

Imidazoles are versatile building blocks in organic synthesis. Researchers have utilized 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride as a precursor for the synthesis of more complex molecules. For instance, intramolecular cyclization of related amines followed by elimination and aromatization led to 1,4-disubstituted imidazoles. These compounds find applications in medicinal chemistry, agrochemicals, and materials science .

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. Imidazole-based ligands, including 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride, contribute to the construction of MOFs. These frameworks can selectively adsorb gases, ions, or small molecules, making them useful in environmental and industrial contexts .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Imidazole derivatives participate in hydrogen bonding, π-π stacking, and host-guest interactions. Researchers have designed supramolecular assemblies using 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride as a building block. These assemblies have potential applications in drug delivery, sensing, and molecular recognition .

Biological Studies

While direct biological applications of 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride are less explored, its structural features may inspire the design of bioactive molecules. Researchers can modify the imidazole ring to create analogs with improved pharmacokinetics or target specificity. Additionally, understanding its interactions with proteins and enzymes could reveal novel drug leads .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

1-ethylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-8-3-5(6(9)10)7-4-8;/h3-4H,2H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNNRFOAHHINHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride | |

CAS RN |

1989659-04-2 |

Source

|

| Record name | 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)

![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)

![7-(3-chloro-2-methylphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2677224.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2677225.png)

![2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2677227.png)